molecular formula C20H20N6O2 B2525628 1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1788769-82-3

1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2525628
CAS RN: 1788769-82-3
M. Wt: 376.42
InChI Key: XLYARLWZWQYBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" is a multifaceted molecule that appears to be a derivative of benzamide-based heterocycles. The structure suggests that it may have potential biological activities, given the presence of a triazole ring, which is often associated with various pharmacological properties.

Synthesis Analysis

The synthesis of benzamide-based heterocycles, such as triazoles, can be achieved through a multi-step process. A study describes the synthesis of benzamide-based 5-aminopyrazoles, which are closely related to triazoles, through the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . Although the exact synthesis of the compound is not detailed, the methods described in this study could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide-based heterocycles is characterized using various spectroscopic techniques. Mass spectroscopy, 1H NMR, IR, and X-ray analysis are employed to confirm the structure of newly synthesized compounds . These techniques would be essential in determining the precise molecular structure of "1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" and ensuring the correct synthesis.

Chemical Reactions Analysis

The reactivity of benzamide-based heterocycles can be inferred from the reactions they undergo during synthesis. For instance, the formation of triazoles often involves cycloaddition reactions, as seen in the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides via the Cu(I)-catalyzed azide–alkyne cycloaddition . This suggests that the compound may also be synthesized or modified through similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide-based heterocycles are not explicitly detailed in the provided papers. However, the antiviral and antiproliferative activities of similar compounds suggest that they have significant biological relevance. For example, some benzamide-based compounds have shown remarkable antiavian influenza virus activity , while others have demonstrated antiproliferative activity against human cancer cell lines . These activities are likely influenced by the physical and chemical properties of the compounds, such as solubility, stability, and the ability to interact with biological targets.

properties

IUPAC Name

1-benzyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-14-17(15(2)28-23-14)12-21-19(27)18-20(25-10-6-7-11-25)26(24-22-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYARLWZWQYBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.